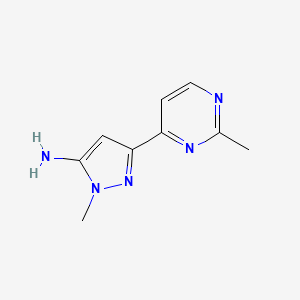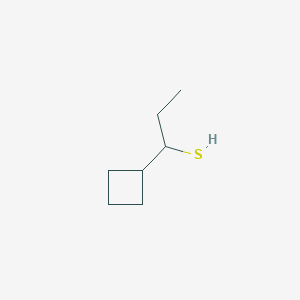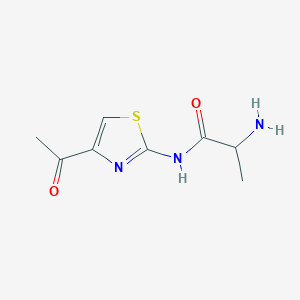
2-Chloro-5-(2-chlorophenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6Cl2N2O. It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is widely found in nature and is an integral part of several biologically active compounds . Pyrimidine derivatives have been known to exhibit significant biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chlorophenoxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at elevated temperatures . Another method involves the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a palladium catalyst (PdCl2(PPh3)2) and aqueous sodium carbonate (Na2CO3) at 80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production, given their relatively straightforward reaction conditions and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2-chlorophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, which may have different biological activities .
Applications De Recherche Scientifique
2-Chloro-5-(2-chlorophenoxy)pyrimidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-chlorophenoxy)pyrimidine is not well-documented. pyrimidine derivatives are known to exert their effects by interacting with specific molecular targets and pathways. For example, some pyrimidine derivatives inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to anticancer and antiviral effects . The compound may also interact with inflammatory mediators, such as prostaglandins and cytokines, to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(4-chlorophenoxy)pyrimidine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
2-Chloro-5-pyrimidinecarboxylic acid: This compound has a carboxylic acid group instead of a phenoxy group.
Uniqueness
2-Chloro-5-(2-chlorophenoxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C10H6Cl2N2O |
|---|---|
Poids moléculaire |
241.07 g/mol |
Nom IUPAC |
2-chloro-5-(2-chlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-4-9(8)15-7-5-13-10(12)14-6-7/h1-6H |
Clé InChI |
HLXKBLGEYQWDKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CN=C(N=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


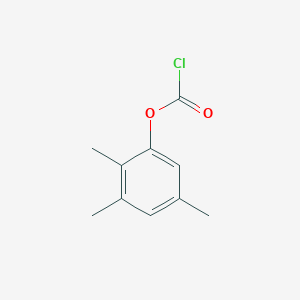
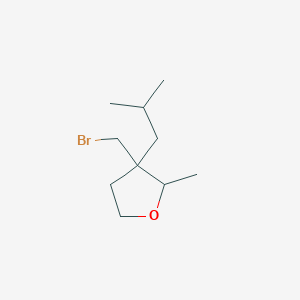
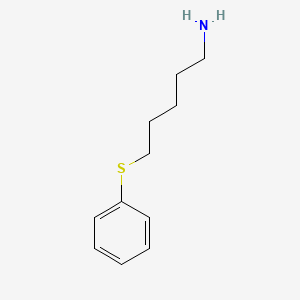
![tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13239169.png)
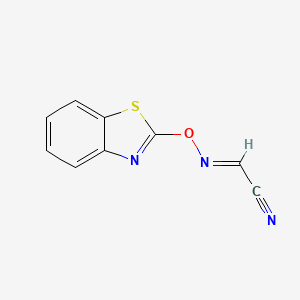
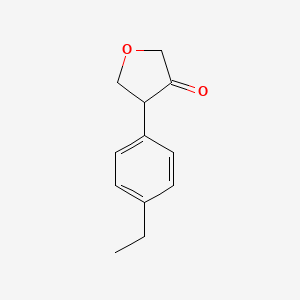

![1-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13239189.png)
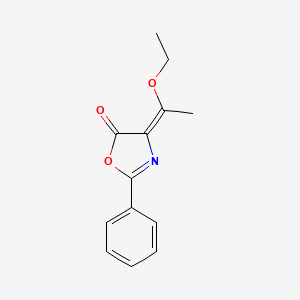
![3-[1-(2-Chloro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239215.png)
![3-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13239216.png)
